2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride is a chemical compound that features a unique structure combining an indole moiety with a quinuclidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride typically involves the following steps:
-
Formation of the Indole Moiety: : The indole structure can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
-
Quinuclidine Ring Formation: : The quinuclidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors. The specific conditions and reagents used can vary, but common methods include the use of strong bases and high temperatures .
-
Coupling of Indole and Quinuclidine: : The final step involves coupling the indole moiety with the quinuclidine ring. This can be achieved through various methods, including nucleophilic substitution reactions or reductive amination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine ring, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Various substituted quinuclidine derivatives
Scientific Research Applications
2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of complex molecules .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer .
-
Industry: : It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity . The quinuclidine ring may enhance the compound’s binding affinity and selectivity for these receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: A bioactive compound found in cruciferous vegetables with potential anticancer properties.
3,3’-Diindolylmethane: A compound derived from indole-3-carbinol with similar biological activities.
Uniqueness
2-(3-Indolylmethyl)-3-quinuclidinol hydrochloride is unique due to its combination of an indole moiety with a quinuclidine ring. This structural feature enhances its potential biological activities and makes it a valuable compound for various research applications .
Properties
CAS No. |
102338-79-4 |
---|---|
Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c19-16-11-5-7-18(8-6-11)15(16)9-12-10-17-14-4-2-1-3-13(12)14;/h1-4,10-11,15-17,19H,5-9H2;1H |
InChI Key |
ZNXWFFNBNCMZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2CC3=CNC4=CC=CC=C43)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.